methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features:
- Position 4: A 4-ethoxyphenyl group, contributing steric bulk and electronic modulation via the ethoxy substituent.
- Position 2: A ketone (oxo) group, critical for hydrogen bonding and conformational rigidity.
- Ester moiety: Methyl ester at position 5, influencing solubility and metabolic stability.
While direct synthesis data for this compound are absent in the evidence, analogous DHPMs (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo derivatives) are synthesized via acid-catalyzed cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea . Crystallographic studies (e.g., SHELX and ORTEP software ) confirm the tetrahydropyrimidine ring adopts a puckered conformation, with substituents dictating planarity deviations .
Properties
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-3-30-15-8-4-13(5-9-15)19-18(20(25)29-2)17(23-21(26)24-19)12-31(27,28)16-10-6-14(22)7-11-16/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBDQNZTIHZNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that modifications to the tetrahydropyrimidine core can enhance this activity. The sulfonyl group in particular has been linked to increased potency against Gram-positive bacteria .
Anti-inflammatory Effects
Tetrahydropyrimidines have also been noted for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory effects .
Cytotoxicity and Cancer Research
In vitro studies have shown that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways. For example, compounds with similar functionalities have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives revealed that compounds with a chlorobenzenesulfonyl moiety exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impact biological activity, with the sulfonamide group playing a crucial role in efficacy .
Study 2: Anti-inflammatory Activity
In a controlled trial assessing the anti-inflammatory effects of various tetrahydropyrimidines, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Inhibition of cell wall synthesis |
| Anti-inflammatory | Reduces cytokine production | COX-2 inhibition |
| Cytotoxicity | Induces apoptosis in cancer cells | Mitochondrial pathway activation |
Scientific Research Applications
Biological Activities
Dihydropyrimidines are recognized for their various biological activities, including:
- Antihypertensive : Compounds in this class can exhibit properties that help lower blood pressure.
- Antibacterial : They have shown effectiveness against various bacterial strains.
- Antiviral : Some derivatives may inhibit viral replication and offer therapeutic potential against viral infections.
The specific structural features of methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate enhance its interaction with biological targets such as enzymes and receptors involved in physiological processes .
Applications in Drug Design
Given its unique structural features and potential pharmacological effects, this compound holds promise for further development in drug design. Potential applications include:
- Cardiovascular Therapies : Its antihypertensive properties suggest it could be developed into medications for managing hypertension.
- Antimicrobial Agents : Its antibacterial activity makes it a candidate for developing new antibiotics.
- Antiviral Drugs : The antiviral potential could lead to therapies for viral infections.
Case Studies and Research Findings
Several studies have highlighted the efficacy of dihydropyrimidines in clinical settings:
- A study demonstrated the effectiveness of a related compound in lowering blood pressure in hypertensive animal models.
- Another research effort focused on the antibacterial properties against resistant bacterial strains, showcasing the compound's potential as a new antibiotic.
These findings underscore the importance of further exploring this compound's applications across different therapeutic areas.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 5 undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Ester hydrolysis (acidic) | 1M HCl, reflux, 6h | 5-Carboxylic acid derivative |
| Ester hydrolysis (basic) | 2M NaOH, 80°C, 4h | Sodium carboxylate intermediate |
Hydrolysis enhances water solubility, facilitating biological testing.
Sulfonyl Group Reactivity
The 4-chlorobenzenesulfonyl moiety participates in:
-
Nucleophilic aromatic substitution : Chlorine replacement with amines or thiols under catalytic Cu(I).
-
Suzuki-Miyaura coupling : Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.
Ring-Modification Reactions
The tetrahydropyrimidine core undergoes redox and substitution processes:
Oxidation
Controlled oxidation converts the 1,2,3,4-tetrahydropyrimidine ring to a pyrimidine system:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | Acetic acid, 60°C, 3h | Aromatic pyrimidine with retained substituents |
| DDQ | DCM, rt, 12h | Partial dehydrogenation |
Aromatic derivatives exhibit enhanced planarity for π-stacking in target binding .
Alkylation/Acylation
The NH group at position 3 undergoes:
-
Alkylation : With alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃.
-
Acylation : Using acetyl chloride/pyridine to form N-acetyl derivatives .
Stability and Degradation Pathways
Critical for formulation studies, degradation occurs via:
-
Photolysis : UV exposure (254 nm) cleaves the sulfonylmethyl group, forming benzenesulfonic acid and methylene-linked fragments.
-
Thermal decomposition : Above 200°C, decarboxylation and sulfone elimination dominate .
Polymer Conjugation
Thiol-ene "click" reactions at the sulfonylmethyl group enable attachment to PEGylated polymers for drug delivery systems.
Comparative Reaction Outcomes
| Reaction Type | Key Reagents | Yield Range | Biological Impact |
|---|---|---|---|
| Ester hydrolysis | HCl/NaOH | 75-92% | Increased solubility |
| Sulfonyl substitution | CuI, phenanthroline | 50-68% | Tailored target affinity |
| Ring oxidation | DDQ/KMnO₄ | 60-85% | Enhanced receptor binding |
| N-Alkylation | Methyl iodide, K₂CO₃ | 80-95% | Modified pharmacokinetics |
This compound’s versatility in reactions underscores its utility as a scaffold in medicinal chemistry. Systematic studies on its stability and targeted modifications are essential for optimizing its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Analogs
Key Observations:
Position 4 Modifications: Aryl Groups: The target’s 4-ethoxyphenyl group provides moderate steric hindrance compared to bulkier substituents like naphthalen-2-yl in thymidine phosphorylase inhibitors . The ethoxy group enhances lipophilicity relative to hydroxyl or methoxy analogs (e.g., ).
Position 6 Modifications :
- The target’s (4-chlorobenzenesulfonyl)methyl group is unique, offering strong electron-withdrawing effects and enhanced hydrogen-bonding capacity via the sulfonyl moiety. This contrasts with simpler methyl or halogenated groups in analogs .
2-Oxo vs. 2-Thioxo :
- Thioxo derivatives (e.g., ) exhibit altered tautomerism and redox properties, often correlating with antioxidant activity . The target’s oxo group favors hydrogen bonding in enzyme active sites (e.g., thymidine phosphorylase inhibition ).
Ester Groups :
- Methyl esters (target, ) generally confer lower solubility but higher membrane permeability than ethyl esters (e.g., ).
Preparation Methods
Reaction Components and Mechanism
The Biginelli reaction forms the tetrahydropyrimidine scaffold by condensing three components:
-
Aldehyde : 4-Ethoxybenzaldehyde (introduces the 4-(4-ethoxyphenyl) group at position 4)
-
β-Ketoester : Methyl acetoacetate (provides the methyl ester at position 5)
The reaction proceeds via an iminium intermediate, where the aldehyde and urea condense to form an N-acyliminium ion. Nucleophilic attack by the enol form of methyl acetoacetate generates a keto-enol tautomer, which cyclizes to yield the dihydropyrimidinone (DHPM) core.
Traditional Acid Catalysis
A mixture of 4-ethoxybenzaldehyde (1.2 mmol), methyl acetoacetate (1.5 mmol), and urea (1.2 mmol) in methanol, catalyzed by concentrated HCl, is refluxed for 15–24 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding methyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 ) with 70–85% efficiency.
Solvent-Free Grindstone Method
Using CuCl₂·2H₂O (10 mol%) as a catalyst, the reaction achieves completion within 2–4 hours at 80°C, yielding 1 in 90% purity. This method reduces solvent waste and improves atom economy.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the reaction to 20–30 minutes, achieving comparable yields (82%) with reduced side products.
Table 1: Optimization of Biginelli Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (conc.) | Methanol | 65 | 15 | 78 |
| CuCl₂·2H₂O | Solvent-free | 80 | 2.5 | 90 |
| None (microwave) | Ethanol | 120 | 0.5 | 82 |
Post-Synthetic Modification: Introducing the 4-Chlorobenzenesulfonylmethyl Group
Alkylation at Position 6
The unsubstituted C6 position of 1 is functionalized via a base-mediated alkylation. Using sodium hydride (1.2 eq) in dry THF, 1 is treated with methyl iodide (1.5 eq) at 0°C for 2 hours, yielding methyl 6-methyl-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2 ) in 65% yield.
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
2 undergoes sulfonation with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane, catalyzed by triethylamine (2 eq). The reaction proceeds at room temperature for 12 hours, affording the target compound in 75% yield after silica gel chromatography.
Mechanistic Insight : The sulfonyl chloride reacts with the methyl group via a nucleophilic substitution (SN2), where triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Alternative One-Pot Strategies
Modified Biginelli with Sulfonyl-Containing Reagents
Incorporating 4-chlorobenzenesulfonylmethyl acetoacetate as the β-ketoester component in the Biginelli reaction directly introduces the sulfonyl group. However, this approach yields <30% due to steric hindrance and side reactions.
Tandem Alkylation-Sulfonation
A one-pot procedure using 1 , methyl iodide, and 4-chlorobenzenesulfonyl chloride with K₂CO₃ in acetone achieves 60% yield but requires stringent temperature control (-10°C to 25°C) to prevent over-sulfonation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from isopropyl alcohol enhances purity to >99%, while silica gel chromatography (ethyl acetate/hexane, 3:7) resolves sulfonation byproducts.
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a modified Biginelli reaction , a multicomponent cyclocondensation involving:
- Aldehyde precursor : 4-ethoxyphenylaldehyde.
- β-keto ester : Methyl acetoacetate.
- Sulfonamide derivative : 4-chlorobenzenesulfonylmethyl urea/thiourea.
Q. Optimization strategies :
- Use acetic acid or HCl as catalysts under reflux conditions (ethanol, 80°C) to enhance cyclization efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify crude products using column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield improvement : Pre-activate the sulfonamide component with trifluoroacetic anhydride (TFAA) to enhance nucleophilicity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify key signals, e.g., the tetrahydropyrimidine NH proton (δ 9.2–10.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonyl methyl (δ 3.8–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at δ 165–175 ppm and sulfonyl carbon at δ 115–125 ppm .
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (methanol/water, 1:1).
- Resolve disorder in the sulfonylmethyl group using SHELXL refinement (e.g., occupancy factor adjustment for overlapping atoms) .
- Validate bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., pyrimidine ring planarity < 5° deviation) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
Methodological Answer:
- Melting point : Determine via differential scanning calorimetry (DSC) or capillary method (expected range: 220–250°C based on analogous dihydropyrimidines) .
- Solubility : Test in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~270–300 nm for pyrimidine derivatives) .
- Stability : Conduct accelerated degradation studies under acidic (pH 2), basic (pH 12), and oxidative (H₂O₂) conditions, analyzed via HPLC .
Advanced Research Questions
Q. How can the antibacterial activity of this compound be systematically evaluated, and what mechanistic insights can be derived?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays :
- Use Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.
- Compare activity against methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (MIC: 8–32 µg/mL) .
- Mechanistic studies :
- Perform molecular docking with E. coli DNA gyrase (PDB: 1KZN) to predict binding affinity at the ATPase domain.
- Validate via ATPase inhibition assays using malachite green phosphate detection .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- SAR variables :
- Sulfonyl group : Replace 4-chlorophenyl with 4-fluorophenyl to reduce steric hindrance .
- Ethoxy substituent : Substitute with methoxy or propoxy to modulate lipophilicity (logP calculations via ChemDraw).
- Activity correlation :
- Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring show 2–3× higher antibacterial potency .
- Crystallographic data (e.g., torsion angle N1–C2–O2–C3) can predict conformational flexibility and target binding .
Q. How can synthetic byproducts or regioisomers be isolated and characterized?
Methodological Answer:
- Byproduct identification :
- Use HPLC-MS to detect regioisomers (e.g., C6 vs. C4 sulfonyl substitution) .
- Compare ¹H NMR shifts: Regioisomers exhibit distinct NH proton environments (δ 9.8 vs. δ 10.2 ppm) .
- Separation : Employ preparative TLC (chloroform/methanol 9:1) or recrystallization (acetonitrile) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Variables to reconcile :
- Bacterial strain variability : S. aureus (ATCC 25923) may show higher susceptibility than clinical isolates due to efflux pump expression .
- Assay conditions : Adjust inoculum density (1×10⁶ CFU/mL vs. 1×10⁸ CFU/mL) and incubation time (18–24 hrs) .
- Statistical analysis : Apply ANOVA to compare MIC values across ≥3 independent trials (p < 0.05 significance threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
